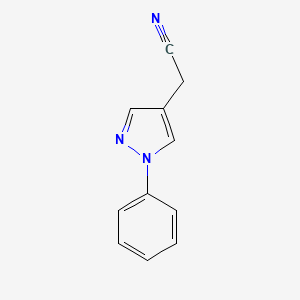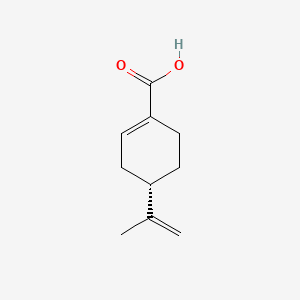
(S)-(-)-Perillic acid
Übersicht
Beschreibung
(S)-(-)-Perillic acid is a naturally occurring monoterpenoid compound found in various essential oils, including those of citrus fruits and certain herbs It is known for its distinctive aroma and potential therapeutic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-(-)-Perillic acid can be synthesized through several methods. One common approach involves the oxidation of (S)-(-)-perillyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and purification of essential oils from natural sources. The process involves steam distillation of plant materials, followed by fractional distillation and crystallization to isolate the desired compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the efficiency and sustainability of production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-Perillic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form perillaldehyde or perillyl alcohol.
Reduction: Reduction reactions can convert it back to perillyl alcohol.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products
Perillaldehyde: Formed through oxidation.
Perillyl alcohol: Formed through reduction.
Esters: Formed through esterification reactions.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Perillic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (S)-(-)-perillic acid involves multiple molecular targets and pathways. It is known to modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. The compound can inhibit the activity of certain enzymes, such as farnesyltransferase, which plays a role in the post-translational modification of proteins involved in cell growth and survival. Additionally, this compound can induce oxidative stress in cancer cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perillyl alcohol
- Perillaldehyde
- Limonene
- Carvone
Uniqueness
(S)-(-)-Perillic acid is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Compared to its analogs, this compound exhibits distinct pharmacological properties, making it a valuable compound for therapeutic research and applications.
Eigenschaften
IUPAC Name |
(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMSBUVCWHORP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23635-14-5 | |
| Record name | S-(-)-Perillic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anticancer properties of perillic acid and its derivatives?
A: While perillic acid itself exhibits some antiproliferative activity, its incorporation into platinum(IV) complexes significantly enhances its potency against various cancer cell lines. For instance, cis,cis,trans-[PtIVCl2(NH3)2(perillato)2] demonstrated remarkable cytotoxic and antimetastatic effects against A-549 lung tumor cells at nanomolar concentrations. [] This particular complex effectively inhibited cell migration and invasion, key processes in metastasis. [] Similarly, platinum(IV) complexes combining perillic acid with cyclohexane-1R,2R-diamine and valproic acid exhibited potent antiproliferative activity against a panel of human colon cancer cell lines (HCT116, HCT8, RKO, and HT29). [] These complexes induced apoptosis and necrosis in cancer cells while also disrupting the cell cycle. [] Furthermore, they demonstrated antimigratory effects by reducing the levels of matrix metalloproteinases MMP2 and MMP9. []
Q2: How does the structure of perillic acid derivatives affect their anticancer activity?
A: Research suggests that combining perillic acid with other bioactive molecules within a platinum(IV) complex significantly enhances its anticancer activity compared to perillic acid alone. [] The increased lipophilicity of these complexes likely contributes to higher intracellular concentrations of the individual components, leading to enhanced efficacy. [] Additionally, novel N-arylamide derivatives of (S)-perillic acid have shown substantial antiproliferative effects against hepatocellular carcinoma (HepG2) and glioblastoma (U251) cell lines. [] These findings highlight the importance of structural modifications in optimizing the anticancer activity of perillic acid derivatives.
Q3: Are there any studies on the in vivo effects of perillic acid derivatives on tumor growth?
A: Yes, in vivo studies have demonstrated the antitumor potential of N-arylamide derivatives of (S)-perillic acid. In a mouse model of hepatocellular carcinoma (H22-inoculated mice), these derivatives exhibited significant tumor growth inhibition without causing substantial toxicological effects on the mice or their organs/tissues. [] This finding suggests that these derivatives hold promise for further development as potential anticancer agents.
Q4: Has perillic acid been investigated for applications beyond cancer treatment?
A: Yes, perillic acid has shown potential in other areas of research. One study explored the impact of (S)-perillic acid on protein prenylation and arterial smooth muscle cell proliferation, indicating its potential relevance to cardiovascular health. [] Additionally, perillic acid serves as a valuable starting material in the synthesis of various natural products, including (+)-machaeriol B, (+)-machaeriol D, (+)-Δ(8)-THC, and their analogues. [] These diverse applications highlight the versatility of perillic acid as a valuable building block and bioactive molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


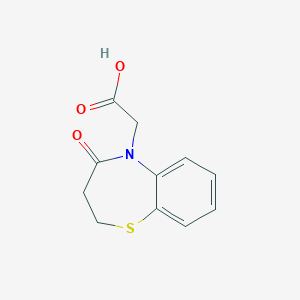
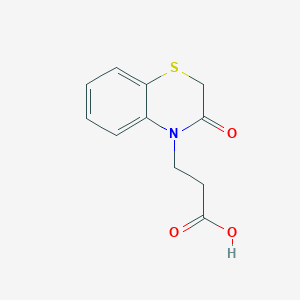
![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)
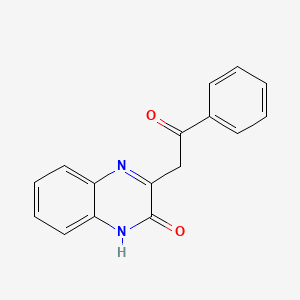
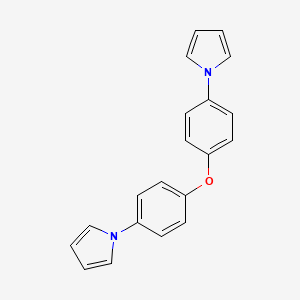
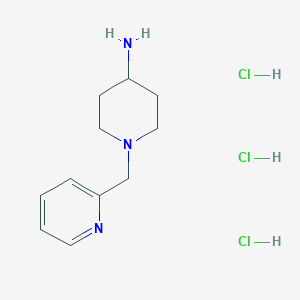
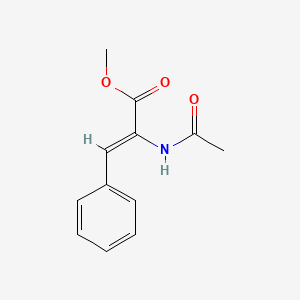

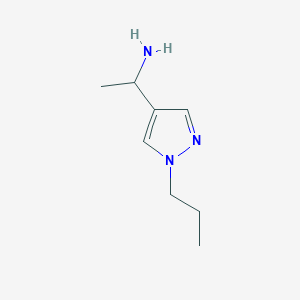

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)
